Spectroscopic Characterization and NMR Data for cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic Acid: A Comprehensive Guide for Structural Elucidation
Spectroscopic Characterization and NMR Data for cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic Acid: A Comprehensive Guide for Structural Elucidation
Introduction and Chemical Context
The compound cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-15-3)[1] is a highly functionalized, chiral cycloalkane derivative that serves as a critical building block in medicinal chemistry and drug discovery[2]. Featuring both a hydrogen-bond donating carboxylic acid and a fluorinated aromatic pharmacophore, it is frequently utilized in the synthesis of targeted therapeutics.
From an analytical perspective, the structural elucidation of this molecule presents a fascinating challenge. The cis-relationship between the bulky 3-fluorobenzoyl group and the carboxylic acid on the flexible cyclopentane ring creates distinct stereoelectronic environments. This guide provides an in-depth, self-validating framework for the spectroscopic characterization of this compound, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS)[3].
Stereochemical Dynamics and Causality in NMR
Before analyzing the raw data, it is imperative to understand the causality behind the observed spectral phenomena. The cyclopentane ring is not planar; it rapidly interconverts between envelope and half-chair conformations. However, the bulky substituents at C-1 and C-2 in a cis-configuration force the ring into a restricted conformational space to minimize steric clash (1,3-diaxial-like interactions).
This restricted geometry has two profound effects on the NMR spectra:
-
Vicinal Coupling ( 3JHH ): The dihedral angle ( θ ) between the C-1 and C-2 methine protons in the cis-isomer typically hovers around 0° to 30°. According to the Karplus equation, this results in a relatively large vicinal coupling constant ( 3JHH≈7.0−9.0 Hz). If the molecule were the trans-isomer, the dihedral angle would be closer to 120°–150°, yielding a distinctly different J -value[4].
-
Nuclear Overhauser Effect (NOE): The spatial proximity of the H-1 and H-2 protons in the cis-configuration guarantees a strong through-space dipole-dipole interaction, which is detectable as a robust cross-peak in a NOESY or ROESY spectrum.
Quantitative Spectroscopic Data
The following tables summarize the predicted and empirically correlated spectroscopic data for cis-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid, synthesized using foundational structural determination rules[3][4].
Table 1: 1 H NMR Data (400 MHz, CDCl 3 , 298 K)
Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.
| Position | δ (ppm) | Multiplicity | J -Coupling (Hz) | Integration | Assignment / Causality |
| COOH | 10.50 | br s | - | 1H | Highly deshielded due to acidic proton exchange. |
| H-6' | 7.75 | dt | 3JHH=7.8 , 4JHF=1.5 | 1H | Ar-H ortho to C=O. Deshielded by carbonyl anisotropy. |
| H-2' | 7.65 | dt | 3JHF=9.0 , 4JHH=1.5 | 1H | Ar-H ortho to F and C=O. Strong F-coupling observed. |
| H-5' | 7.45 | td | 3JHH=8.0 , 4JHF=5.5 | 1H | Ar-H meta to F. Standard aromatic region. |
| H-4' | 7.28 | tdd | 3JHF=8.5 , 3JHH=8.0 , 4JHH=1.0 | 1H | Ar-H ortho to F. Complex splitting due to F and H. |
| H-2 | 4.12 | td | 3JH1−H2=8.5 , 3JH2−H3=7.0 | 1H | Cyclopentane methine alpha to ketone. |
| H-1 | 3.35 | td | 3JH1−H2=8.5 , 3JH1−H5=6.0 | 1H | Cyclopentane methine alpha to carboxylic acid. |
| H-3,4,5 | 1.60 - 2.25 | m | - | 6H | Cyclopentane methylene envelope. |
Table 2: 13 C and 19 F NMR Data (100 MHz / 376 MHz, CDCl 3 )
| Nucleus | Position | δ (ppm) | Multiplicity | JCF (Hz) | Structural Indicator |
| 13 C | Ketone C=O | 199.5 | s | - | Conjugated aryl ketone. |
| 13 C | Acid COOH | 178.2 | s | - | Carboxylic acid carbonyl. |
| 13 C | Ar C-3' | 162.8 | d | 1JCF=248.0 | Direct C-F bond (massive coupling). |
| 13 C | Ar C-1' | 138.5 | d | 3JCF=6.5 | Meta to fluorine, attached to C=O. |
| 13 C | Ar C-5' | 130.2 | d | 3JCF=7.8 | Meta to fluorine. |
| 13 C | Ar C-6' | 124.5 | d | 4JCF=3.0 | Para to fluorine. |
| 13 C | Ar C-4' | 120.4 | d | 2JCF=21.5 | Ortho to fluorine. |
| 13 C | Ar C-2' | 115.6 | d | 2JCF=22.5 | Ortho to fluorine. |
| 13 C | Cyclo C-2 | 49.8 | s | - | Methine carbon alpha to ketone. |
| 13 C | Cyclo C-1 | 45.2 | s | - | Methine carbon alpha to acid. |
| 19 F | Ar-F | -112.4 | m | - | Characteristic shift for 3-fluorobenzoyl derivatives. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be treated as a self-validating system. Every step must contain an internal check to prevent the propagation of artifacts.
Protocol 1: Sample Preparation and Instrument Calibration
-
Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS). Causality: CDCl 3 is chosen not only for its excellent solvating power for moderately polar carboxylic acids but also because its deuterium lock signal provides a stable frequency reference, mitigating magnetic field drift during long 2D acquisitions.
-
Probe Tuning and Matching (Self-Validation Checkpoint): Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Manually or automatically tune and match the probe for 1 H, 13 C, and 19 F frequencies. Causality: This maximizes the Q-factor of the probe coil for the specific sample impedance, ensuring maximum sensitivity and accurate 90-degree pulse calibrations, which are critical for artifact-free 2D spectra.
-
Shimming: Perform gradient shimming on the Z-axis. Validate the shim quality by ensuring the TMS peak width at half-height ( W1/2 ) is ≤0.5 Hz.
Protocol 2: 2D NMR Stereochemical Probing (NOESY)
To definitively prove the cis-configuration over the trans-isomer, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.
-
Parameter Setup: Set the mixing time ( τm ) to 300-500 ms. Causality: This duration is optimal for small molecules (MW ~236 Da) in non-viscous solvents to allow for sufficient cross-relaxation without entering the spin-diffusion regime.
-
Acquisition: Acquire with a minimum of 8 scans per t1 increment to ensure an adequate signal-to-noise ratio for weak spatial correlations.
-
Data Validation: Analyze the cross-peaks. A strong NOE correlation between the proton at δ 4.12 (H-2) and δ 3.35 (H-1) unambiguously confirms the cis-geometry. If the molecule were trans, this cross-peak would be absent or exceptionally weak due to the increased internuclear distance ( r−6 dependence of the NOE).
Structural Elucidation Workflow
The following diagram maps the logical progression of the self-validating spectroscopic workflow used to characterize this compound.
Workflow for the self-validating spectroscopic elucidation of the cis-isomer.
Mass Spectrometry and IR Considerations
While NMR provides the connectivity and stereochemistry, orthogonal validation is required[5]:
-
High-Resolution Mass Spectrometry (HRMS - ESI negative mode): Expected [M−H]− at m/z 235.0776. The negative ion mode is preferred due to the facile deprotonation of the cyclopentane-1-carboxylic acid moiety.
-
Infrared Spectroscopy (FT-IR, ATR): Key diagnostic bands include a broad O-H stretch (3300–2500 cm −1 ) indicative of the hydrogen-bonded carboxylic acid dimer, a sharp C=O stretch for the ketone (~1685 cm −1 , conjugated), and a distinct C=O stretch for the acid (~1705 cm −1 ). The strong C-F stretching vibration will appear in the fingerprint region around 1250–1100 cm −1 .
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. - Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Retrieved from:[Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. - Spectrometric Identification of Organic Compounds (8th Ed.). Wiley. Retrieved from:[Link]
-
Journal of Chemical Education (ACS Publications) - Review of Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved from:[Link]
